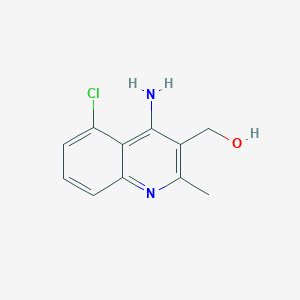
(4-Amino-5-chloro-2-methylquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-5-chloro-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H11ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-methylquinoline.
Amination: The 2-chloro-5-methylquinoline undergoes an amination reaction to introduce the amino group at the 4-position.
Methanol Addition: Finally, the compound is treated with methanol to introduce the methanol group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of quinoline derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-5-chloro-2-methylquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.
Pathways Involved: The inhibition of enzymes like DNA gyrase can lead to the disruption of DNA synthesis and cell division, making it effective against bacterial infections.
Comparison with Similar Compounds
Quinoline: The parent compound of (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol, used in the synthesis of various pharmaceuticals.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial drug with structural similarities.
Uniqueness:
Structural Features: The presence of both amino and methanol groups in this compound provides unique reactivity and potential for diverse chemical modifications.
Applications: Its versatility in scientific research and potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(4-amino-5-chloro-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11ClN2O/c1-6-7(5-15)11(13)10-8(12)3-2-4-9(10)14-6/h2-4,15H,5H2,1H3,(H2,13,14) |
InChI Key |
IGAHHWAESIOXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C=CC=C2Cl)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B11885218.png)
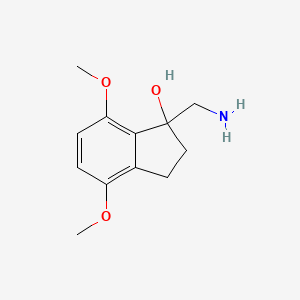
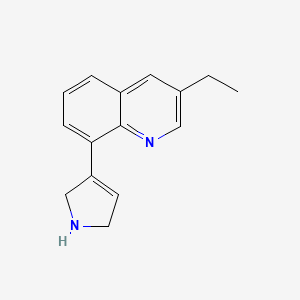

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)

![7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885254.png)
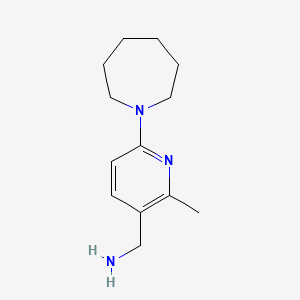
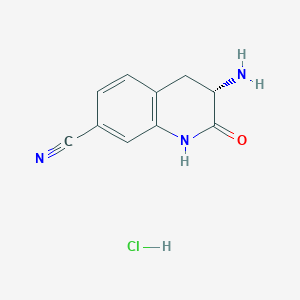
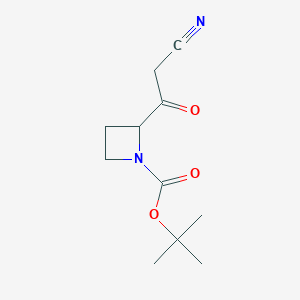

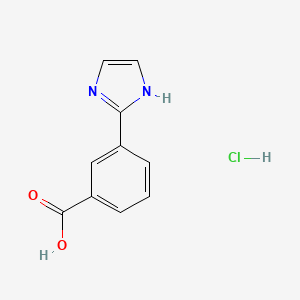
![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)

